molecular formula C22H21FN2O2 B2524657 1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde CAS No. 499111-64-7

1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde

Cat. No.: B2524657
CAS No.: 499111-64-7
M. Wt: 364.42
InChI Key: UGTMUSFFYSIOBZ-UHFFFAOYSA-N
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Description

The compound 1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde (molecular formula: C₂₂H₂₁FN₂O₂) features a hybrid structure combining a fluorinated 3,4-dihydroquinoline moiety linked via a 2-oxoethyl chain to a 2-methylindole-3-carbaldehyde group .

Properties

IUPAC Name

1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c1-14-7-8-16-11-17(23)9-10-20(16)25(14)22(27)12-24-15(2)19(13-26)18-5-3-4-6-21(18)24/h3-6,9-11,13-14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTMUSFFYSIOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3C(=C(C4=CC=CC=C43)C=O)C)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 6-fluoro-2-methyl-3,4-dihydroquinoline with 2-methylindole-3-carbaldehyde under controlled conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and indole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions include various quinoline and indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Structural Features

The target compound’s uniqueness lies in its fusion of 3,4-dihydroquinoline (with 6-fluoro and 2-methyl substituents) and indole-carbaldehyde units. Key functional groups include:

  • Fluorine atom : Enhances lipophilicity and metabolic stability.
  • Carbaldehyde group : Enables reactivity in condensation or nucleophilic addition reactions.

Comparison with Similar Compounds

(a) Benzofuran and Pyridinium Derivatives ()

Compounds such as 4d ([2-(1-benzofuran-2-yl)-2-oxoethyl]-pyridinium dibromide) and 5b (methoxyphenyl-substituted analog) share the 2-oxoethyl linker but differ in core heterocycles (benzofuran vs. quinoline/indole) and charge (ionic dibromides vs. neutral target compound).

  • Molecular weight : Target (MW: ~367.4 g/mol*) vs. 4d (662.37 g/mol) .
  • Thermal stability : 4d decomposes >300°C, while the target’s stability is unreported but likely lower due to smaller size.
  • Applications : Pyridinium salts like 4d are often used in antimicrobial or optoelectronic materials, whereas the target’s neutral structure may favor CNS permeability.
(b) Imidazole-Carbaldehyde Derivatives ()

Compounds 5 and 7 feature imidazole-carbaldehyde groups linked to dihydroxyphenyl or acetal-protected moieties.

  • Functional similarity : Both target and compounds possess aldehyde groups for covalent binding (e.g., Schiff base formation) .
  • Synthetic routes : employs oxime functionalization (47–75% yields), suggesting the target’s carbaldehyde could undergo similar modifications.
(c) Quinoline Carbostyril Derivatives ()

The synthesis of 5,8-dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde highlights methodologies for introducing formyl groups to quinolines.

  • Structural divergence: ’s compound lacks the indole moiety but shares the quinoline-carbaldehyde framework.

Physicochemical Property Comparison

Property Target Compound 4d () 5a () 5 ()
Molecular Formula C₂₂H₂₁FN₂O₂ C₃₄H₂₈Br₂N₂O₄ C₂₆H₁₈Br₂N₄O₆ C₁₃H₁₁N₃O₃
Molecular Weight (g/mol) 367.4* 662.37 644.27 257.25
Melting Point/Decomposition Not reported >300°C (decomp.) 258–259°C (decomp.) Not reported
Key Functional Groups Quinoline, indole, aldehyde Benzofuran, pyridinium Nitrophenyl, pyridinium Imidazole, aldehyde
Charge Neutral +2 (dibromide) +2 (dibromide) Neutral

*Calculated from molecular formula in .

Biological Activity

1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound A is characterized by the following molecular formula and weight:

  • Molecular Formula : C24H22FNOS
  • Molecular Weight : 391.5 g/mol

The compound features a quinoline moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorine atom enhances its bioactivity and pharmacokinetic profile.

Antimicrobial Activity

Research indicates that compounds with quinoline structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that Compound A possesses inhibitory effects against various bacterial strains. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, which suggests its potential as an antibacterial agent.

Antioxidant Activity

Antioxidant assays reveal that Compound A exhibits considerable radical scavenging activity. Using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), it has been shown to effectively neutralize free radicals, thereby contributing to cellular protection against oxidative stress.

Enzyme Inhibition

Compound A has been evaluated for its ability to inhibit key enzymes associated with various diseases:

  • Acetylcholinesterase Inhibition : This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
  • α-glucosidase Inhibition : The compound's ability to inhibit α-glucosidase suggests potential use in managing diabetes by slowing carbohydrate absorption.

The mechanisms underlying the biological activities of Compound A are multifaceted:

  • Interaction with Biological Targets : The quinoline structure allows for interactions with various biological targets, including enzymes and receptors.
  • Radical Scavenging : The compound's functional groups contribute to its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : Preliminary studies suggest that Compound A may influence signaling pathways associated with inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Compound A demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacterial strains, indicating potent antibacterial activity.

Study 2: Antioxidant Properties

In a comparative analysis of antioxidant activities among several compounds, Compound A exhibited an IC50 value of 45 µg/mL in the DPPH assay, outperforming several known antioxidants. This suggests its potential application in nutraceutical formulations aimed at reducing oxidative stress.

Study 3: Enzyme Inhibition

Research evaluating the enzyme inhibition properties found that Compound A inhibited acetylcholinesterase with an IC50 value of 30 µg/mL. This highlights its potential role in therapeutic strategies for Alzheimer's disease.

Data Summary Table

Biological ActivityAssay MethodResult (IC50 or MIC)
AntimicrobialAgar diffusion methodMIC = 25 µg/mL
AntioxidantDPPH assayIC50 = 45 µg/mL
AcetylcholinesteraseEnzyme inhibition assayIC50 = 30 µg/mL
α-glucosidaseEnzyme inhibition assayNot specified

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